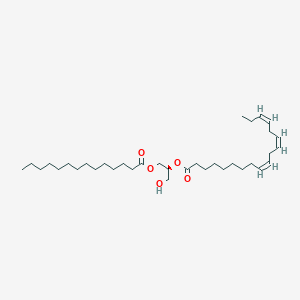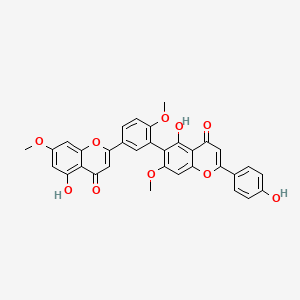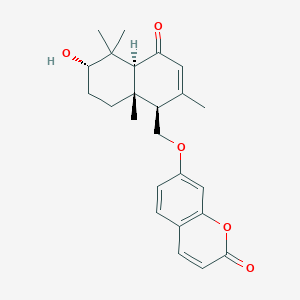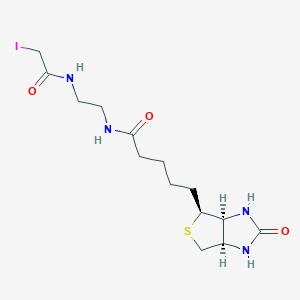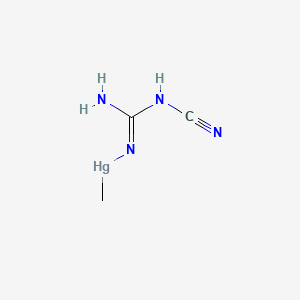
Morsodren
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Crystals. Used as a fungicide; a seed, soil, and turf treatment, especially for cereals, sorghum, sugar beets, cotton, and flax. Not registered as a pesticide in the U.S. (EPA, 1998)
Scientific Research Applications
Enzyme Profiles to Monitor Wildlife Residue Accumulation
A study by Dieter (1975) in the Archives of Environmental Contamination and Toxicology examined the effects of Morsodren on plasma enzymes in starlings. The research showed that this compound affected cholinesterase activities and lactate dehydrogenase activities in birds. This study highlights the use of enzyme profiles as a potential method to monitor the presence of toxicants like this compound in wildlife populations (Dieter, 1975).
Combined Effects of this compound with Other Chemicals in Birds
Several studies conducted by Dieter and Ludke in the mid-1970s focused on the combined effects of this compound and other chemicals, like organophosphates and heavy metals, on birds. These studies, published in Bulletin of Environmental Contamination and Toxicology, demonstrated significant interactions between this compound and pesticides, influencing cholinesterase inhibition and mercury accumulation in birds. This research is crucial for understanding the environmental impact of this compound in combination with other contaminants (Dieter & Ludke, 1975), (Dieter & Ludke, 1978).
properties
CAS RN |
502-39-6 |
|---|---|
Molecular Formula |
C3H6HgN4 |
Molecular Weight |
298.7 g/mol |
IUPAC Name |
[(E)-[amino-(cyanoamino)methylidene]amino]-methylmercury |
InChI |
InChI=1S/C2H3N4.CH3.Hg/c3-1-6-2(4)5;;/h(H3-,4,5,6);1H3;/q-1;;+1 |
InChI Key |
JVJUWCMBRUMDDQ-UHFFFAOYSA-N |
SMILES |
C[Hg]N=C(N)NC#N |
Canonical SMILES |
C[Hg]N=C(N)NC#N |
Color/Form |
Colorless crystals |
melting_point |
313 °F (EPA, 1998) 156 °C |
Other CAS RN |
502-39-6 |
physical_description |
Crystals. Used as a fungicide; a seed, soil, and turf treatment, especially for cereals, sorghum, sugar beets, cotton, and flax. Not registered as a pesticide in the U.S. (EPA, 1998) |
solubility |
Sol in acetone, ethanol, ethylene glycol but not in benzene In water, 2.17X10+4 mg/l @ 20 °C |
synonyms |
(3-cyanoguanidino)methylmercury methylmercurydicyandiamide Morsodren panogen 15 |
vapor_pressure |
6.5e-05 mm Hg at 95 °F (EPA, 1998) 6.5X10-5 mm Hg @ 35 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



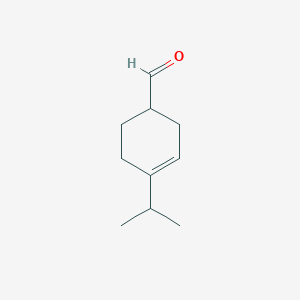
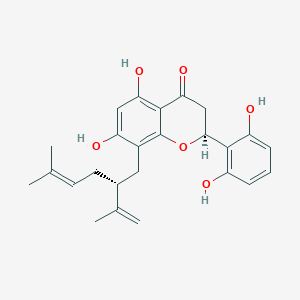
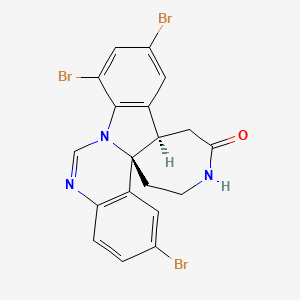

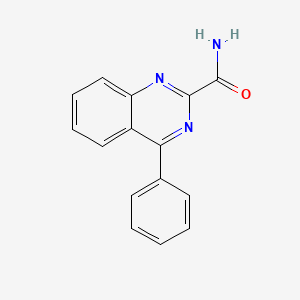
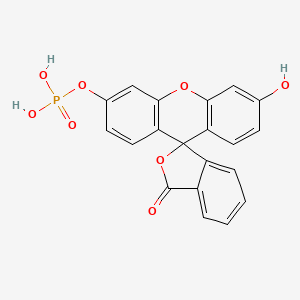
![(7Z)-7-benzylidene-6-methylquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B1254936.png)
![1-[(2E,8E)-9-(3,4-methylenedioxyphenyl)-2,8-nonadienoyl]pyrrolidine](/img/structure/B1254938.png)
